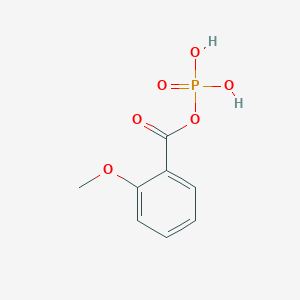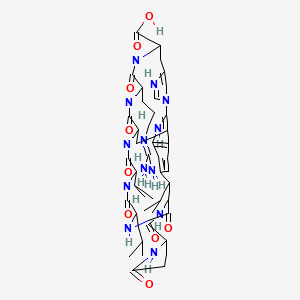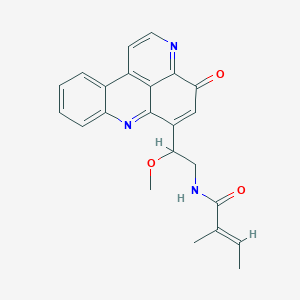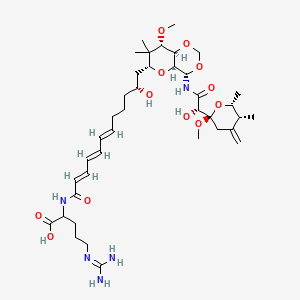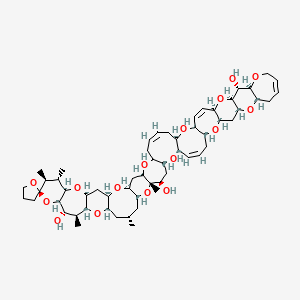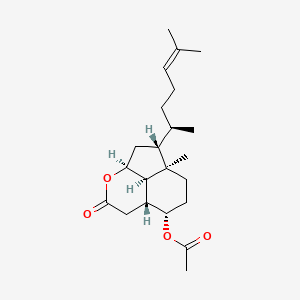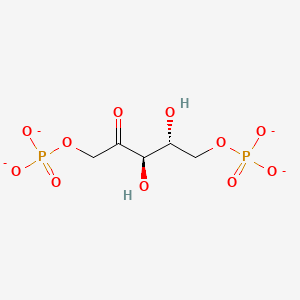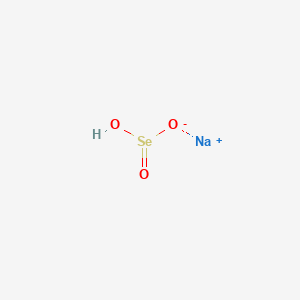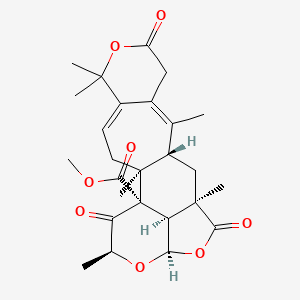
berkeleyacetal A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
berkeleyacetal A is a natural product found in Talaromyces ruber and Penicillium with data available.
Wissenschaftliche Forschungsanwendungen
Synthetic Strategies and Complex Structures
Berkeleyacetals, including berkeleyacetal A, are known for their complex structures, which present significant synthetic challenges. An efficient strategy for constructing the tetracyclic core system of berkeleyacetal was reported, featuring cycloadditions and Achmatowicz rearrangement. This synthetic approach is crucial for exploring the therapeutic potentials of berkeleyacetals (Márquez-Cadena, Zhang, & Tong, 2021).
Anti-Inflammatory Properties
Berkeleyacetal A has been identified to exhibit potent anti-inflammatory activity. Studies have shown that compounds like berkeleyacetal C can inhibit interleukin-1 receptor-associated kinase-4 activity, which is crucial in inflammatory pathways (Etoh, Kim, Tanaka, & Hayashi, 2013). Additionally, berkeleyacetal C has demonstrated the ability to inhibit key signaling pathways involved in inflammation, including NF-κB, ERK1/2, and IRF3 (Li et al., 2017).
Source and Isolation
The source of berkeleyacetals, including berkeleyacetal A, is unique, originating from extremophilic microorganisms in environments like the Berkeley Pit, an acid mine waste lake. The isolation and characterization of these compounds reveal the untapped potential of extreme environments in drug discovery (Stierle et al., 2007).
Eigenschaften
Produktname |
berkeleyacetal A |
|---|---|
Molekularformel |
C26H32O8 |
Molekulargewicht |
472.5 g/mol |
IUPAC-Name |
methyl (1S,2S,12S,14R,17R,19S,21R)-2,6,6,11,14,19-hexamethyl-8,15,20-trioxo-7,16,18-trioxapentacyclo[12.6.1.02,12.05,10.017,21]henicosa-4,10-diene-1-carboxylate |
InChI |
InChI=1S/C26H32O8/c1-12-14-10-17(27)34-23(3,4)15(14)8-9-25(6)16(12)11-24(5)18-20(33-21(24)29)32-13(2)19(28)26(18,25)22(30)31-7/h8,13,16,18,20H,9-11H2,1-7H3/t13-,16-,18+,20+,24+,25-,26-/m0/s1 |
InChI-Schlüssel |
XNTNCSKBTFROEZ-YAVZHVFSSA-N |
Isomerische SMILES |
C[C@H]1C(=O)[C@@]2([C@@H]3[C@H](O1)OC(=O)[C@@]3(C[C@@H]4[C@@]2(CC=C5C(=C4C)CC(=O)OC5(C)C)C)C)C(=O)OC |
Kanonische SMILES |
CC1C(=O)C2(C3C(O1)OC(=O)C3(CC4C2(CC=C5C(=C4C)CC(=O)OC5(C)C)C)C)C(=O)OC |
Synonyme |
berkeleyacetal A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



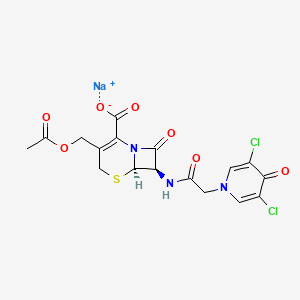
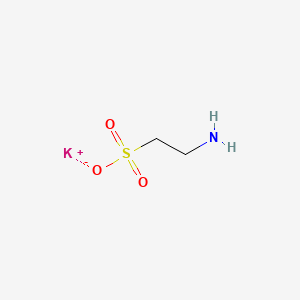
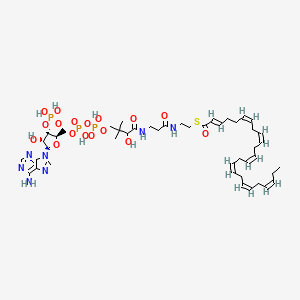
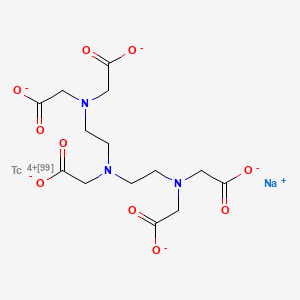
![3-(4-Bromo-phenyl)-8-methyl-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B1261183.png)
